1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine
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Overview
Description
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine is a complex organic compound with a unique structure that includes a brominated aromatic ring, a sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. The process may include:
Bromination: Introduction of a bromine atom to the aromatic ring using bromine or a brominating agent.
Sulfonylation: Addition of a sulfonyl group to the brominated aromatic ring using sulfonyl chloride in the presence of a base.
Piperazine Introduction: Coupling the sulfonylated aromatic compound with 4-ethylpiperazine under suitable conditions, such as using a coupling agent like EDC·HCl (N-ethylcarbodiimide hydrochloride) and a catalyst like HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: The aromatic ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine involves its interaction with molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The piperazine ring may interact with receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-isopropyl-5-methylphenol: Shares the brominated aromatic ring but lacks the sulfonyl and piperazine groups.
N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide: Contains a piperazine ring and aromatic substituents but differs in the overall structure and functional groups.
Uniqueness
1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine is unique due to the combination of its brominated aromatic ring, sulfonyl group, and piperazine ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-(4-bromo-5-methyl-2-propan-2-ylphenyl)sulfonyl-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BrN2O2S/c1-5-18-6-8-19(9-7-18)22(20,21)16-10-13(4)15(17)11-14(16)12(2)3/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDGBQJCMCYMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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